molecular formula C27H30O15 B1682212 Vicenin-2 CAS No. 23666-13-9

Vicenin-2

Cat. No. B1682212
CAS RN: 23666-13-9
M. Wt: 594.5 g/mol
InChI Key: FIAAVMJLAGNUKW-VQVVXJKKSA-N
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Description

Vicenin-2 is a 6,8-di-C-glucoside of apigenin, isolated from a traditionally used medicinal plant Artemisia capillaris . It has been reported to possess a wide variety of pharmacological activities including antioxidant, anti-inflammatory, anti-cancer, and hepatoprotective . It is also an angiotensin-converting enzyme (ACE) inhibitor .


Synthesis Analysis

The bis-C-glucosyl flavonoid vicenin-2 has been synthesized by exploiting bis-C-glycosylation of 1,3,5-trifluorobenzene and aromatic nucleophilic substitution to transform fluorine atoms to oxygen functions in excellent yield .


Molecular Structure Analysis

Vicenin-2, a flavonoid, exhibits a distinctive and uncommon C-glycosidic linkage . Its chemical formula is C27H30O15 and its molecular weight is 594.520 .


Chemical Reactions Analysis

Vicenin-2 has been observed to interact with human serum albumin (HSA), involving the cinnamoyl system found in vicenin-2 . This interaction causes a reduction in α-helix structures .


Physical And Chemical Properties Analysis

Vicenin-2 is a flavonoid categorized as a flavones subclass . It has a peak of absorbance observed at around 338 nm .

Scientific Research Applications

Anti-Diabetic Potential

Vicenin-2, extracted from Artemisia capillaris, has shown promising anti-diabetic potential. The compound inhibited key enzymes related to diabetes and prevented the formation of advanced glycation end products, suggesting its potential as a therapeutic agent for diabetes and related complications (Islam et al., 2014).

Anti-Inflammatory Properties

Vicenin-2 isolated from Urtica circularis demonstrated significant anti-inflammatory activity. It effectively modulated the production of key inflammatory mediators such as nitrite and TNF-α, as well as the translocation of the nuclear factor NF-κB, indicating its potential in treating inflammation-related conditions (Marrassini et al., 2011).

Pharmacokinetics and Absorption

Studies on Vicenin-2's intestinal absorption and permeation profile using an in situ single-pass intestinal perfusion technique have provided valuable insights. It suggests that Vicenin-2 is rapidly absorbed in the small intestine, supporting its potential as an oral phytopharmaceutical agent (Buqui et al., 2015).

Anti-Cancer Activities

Vicenin-2 has been reported to possess anti-cancer properties in various studies:

  • Colon Cancer : Vicenin-2 exhibited anti-proliferative effects on human colon cancer cells through the inhibition of the Wnt/β-catenin signaling pathway, suggesting its use as an agent against colorectal cancer (Yang et al., 2018).
  • Hepatocellular Carcinoma : It also showed potential as an inhibitor of the STAT3 signaling pathway in human hepatocellular carcinoma, indicating its anticarcinogenic effect (Huang et al., 2020).
  • Oral Carcinogenesis : Vicenin-2 was found effective in preventing DMBA-induced buccal carcinogenesis in hamsters, showcasing its potential as a chemopreventive agent against oral cancer (Li et al., 2020).

Osteoporosis Treatment

Vicenin-2 showed promising results in treating ovariectomy-induced postmenopausal osteoporosis in rats, indicating its potential in managing bone-related diseases or disorders (Zhang et al., 2020).

Radioprotection and Anti-Inflammatory Properties

Vicenin-2 has been investigated for its radioprotection and anti-inflammatory properties. It was effective against cancer progression and indicated that its combination with docetaxel could be more effective than either of the single agents in androgen-independent prostate cancer (Nagaprashantha et al., 2011).

UV Protection in Plants

Mass spectrometric imaging revealed that Vicenin-2, a di-C-glycosyl flavonoid, is produced at the top of the leaves in Lychnophora species. Its localization and UV absorption properties suggest it acts as a UV light barrier, protecting the plants from intense sunlight (Silva et al., 2014).

Safety And Hazards

Vicenin-2 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAAVMJLAGNUKW-VQVVXJKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904219
Record name Violantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vicenin 2

CAS RN

23666-13-9
Record name Vicenin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23666-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Violantin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Di-C-β-D-glucopyranosylapigenin
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